

band gap energy of mercuric iodide semiconductor

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An In-depth Technical Guide to the Band Gap Energy of **Mercuric Iodide** (α -Hgl₂) Semiconductor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the band gap energy of **mercuric iodide** (HgI₂), a semiconductor material of significant interest for room-temperature radiation detection applications. The content herein is curated for researchers, scientists, and professionals in drug development who may utilize radiation detection technologies.

Core Properties of Mercuric Iodide

Mercuric iodide is a compound semiconductor with a wide band gap, making it suitable for fabricating high-quality, room-temperature X-ray and gamma-ray detectors.[1][2] Its high atomic numbers (ZHg = 80, ZI = 53) and large band gap contribute to a low dark current and a high photon absorption coefficient for high-energy radiation.[3][4]

Mercuric iodide exists in different polymorphic forms, with the most common being the red α-phase and the yellow β-phase.[5][6] The stable form at room temperature is the red α-Hgl₂, which has a tetragonal crystal structure.[5][6] Above 127°C, it undergoes a phase transition to the yellow β-Hgl₂, which possesses an orthorombic lattice.[5][7] A metastable orange phase has also been reported.[5] The transformation from the β-phase back to the α-phase upon cooling can be destructive to the crystal lattice.[5]



Band Gap Energy of Mercuric Iodide

The band gap energy (Eg) is a critical parameter for semiconductor devices. For **mercuric iodide**, the band gap varies depending on the crystallographic phase and the measurement conditions.

Quantitative Data Summary

The following table summarizes the reported band gap energies for different phases of **mercuric iodide** under various experimental conditions.



Crystalline Phase	Band Gap Energy (eV)	Measurement Temperature	Experimental Method	Reference
Red α-Hgl2	2.11 - 2.391	Room Temperature	Various Methods	[8]
Red α-Hgl2	2.13	Room Temperature	Not Specified	[3][4][5]
Red α-Hgl2	2.2	Room Temperature	Not Specified	[1][9]
Red α-Hgl2	2.292	Room Temperature	Reflection and Absorption Spectra	[8]
Red α-Hgl2	2.32 and 2.39	Room Temperature	Photoacoustic Spectroscopy	[8]
Red α-Hgl2	Direct: 2.27 (at 0K)	10 K - 292 K	Photoconductivit y (Moss- Hawkins)	[10]
Red α-Hgl2	Indirect: 2.203 (at 0K)	10 K - 292 K	Photoconductivit y (Moss- Hawkins)	[10]
Red α-Hgl ₂	Direct: 1.22834	Not Specified	ab initio calculation	[11]
Yellow β-Hgl ₂	2.5	Above 130°C	Not Specified	[5]
Yellow β-Hgl ₂	Indirect: 2.11222	Not Specified	ab initio calculation	[11]

Temperature Dependence of the Band Gap

The band gap of red α -HgI₂ exhibits a noticeable dependence on temperature. Studies have shown that both the direct and indirect band gaps follow a Varshni-type relationship.[10][12] The Varshni equation is given by:



$$Eg(T) = Eg(0) - \alpha T^2 / (T + \beta)$$

Where Eg(T) is the band gap at temperature T, Eg(0) is the band gap at 0 K, and α and β are material-specific constants. For red α -HgI₂, the experimentally determined parameters for the direct and indirect gaps are:

- Direct Gap: Eg(0) = 2.27 eV, $\alpha = 1.63 \times 10^{-3}$ eV/K, $\beta = 600$ K[10]
- Indirect Gap: Eg(0) = 2.203 eV, $\alpha = 1.7 \times 10^{-3} \text{ eV/K}$, $\beta = 600 \text{ K}[10]$

Experimental Protocols for Band Gap Determination

Several experimental techniques are employed to measure the band gap of **mercuric iodide**. The following sections detail the methodologies for some of the key experiments cited.

Optical Absorption Spectroscopy

Optical absorption spectroscopy is a direct method for determining the band gap of a semiconductor.[13]

Methodology:

- A light source (e.g., a tungsten lamp) is used to generate a beam of light with a continuous spectrum.[8]
- The light is passed through a monochromator to select a specific wavelength (and thus, photon energy).[8]
- The monochromatic light is then directed onto the mercuric iodide sample.
- A photodetector measures the intensity of the light transmitted through the sample.
- The absorption coefficient (α) is calculated as a function of photon energy ($h\nu$).
- For a direct band gap semiconductor, a plot of $(\alpha h \nu)^2$ versus $h \nu$ will be linear near the band edge. The extrapolation of this linear portion to the x-axis (where $(\alpha h \nu)^2 = 0$) gives the value of the band gap energy. For an indirect band gap, a plot of $(\alpha h \nu)^{1/2}$ versus $h \nu$ is used.



Photoconductivity Spectroscopy

Photoconductivity measurements, particularly using the Moss-Hawkins technique, are effective for determining the band gap, especially in photoconductive materials like HgI₂.[10][12]

Methodology:

- Electrical contacts are applied to the **mercuric iodide** crystal.
- A bias voltage is applied across the contacts, and the resulting dark current is measured.
- The sample is illuminated with monochromatic light of varying wavelengths.
- The increase in conductivity (photocurrent) is measured as a function of the incident photon energy.
- The band gap is determined from the photon energy at which a significant increase in photocurrent is observed (the photoconductivity edge). The Moss-Hawkins technique provides a method to determine the absorption coefficient from the photoconductivity data, which can then be used to determine the band gap as in optical absorption spectroscopy.

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy involves the analysis of light emitted from the material after excitation by a light source.[14][15][16]

Methodology:

- A light source, typically a laser with a photon energy greater than the band gap of mercuric iodide, is used to excite the sample.
- The incident photons create electron-hole pairs.
- These electron-hole pairs recombine, emitting photons with energies corresponding to the band gap and any defect-related energy levels within the band gap.
- The emitted light is collected and analyzed by a spectrometer.



• The peak energy of the emitted light in the near-band-edge region provides a measure of the band gap energy. Low-temperature measurements are often performed to sharpen the emission features.[14][15]

Photoacoustic Spectroscopy

Photoacoustic spectroscopy (PAS) is a non-destructive method that measures the heat generated in a sample due to the absorption of light.[8]

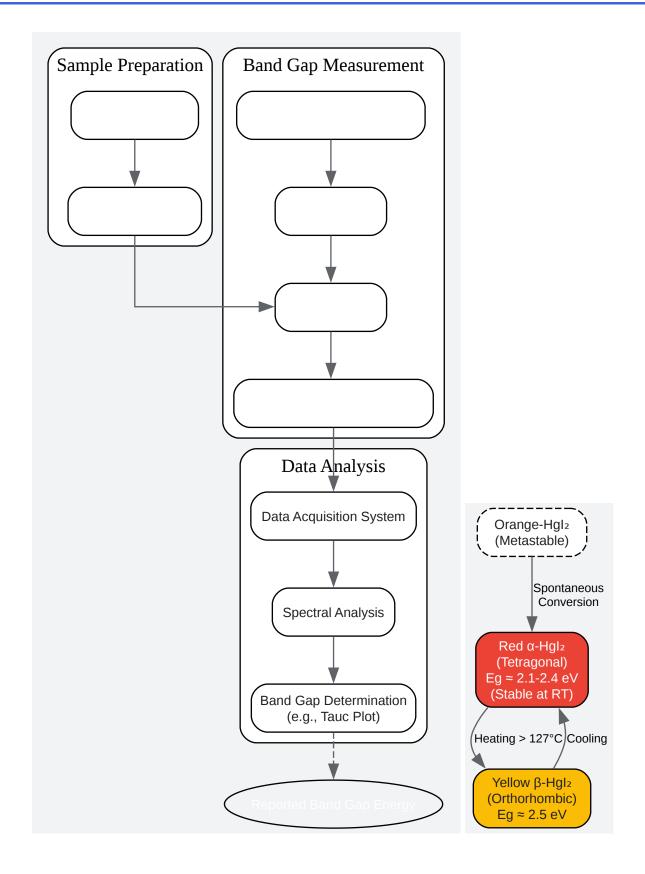
Methodology:

- A modulated beam of monochromatic light is incident on the mercuric iodide sample placed in a sealed, gas-filled cell (the photoacoustic cell).[8]
- As the sample absorbs the light, it heats up and then cools down in sync with the light modulation, causing periodic pressure changes in the surrounding gas.
- A sensitive microphone detects these pressure changes as an acoustic signal.
- The intensity of the photoacoustic signal is proportional to the amount of light absorbed by the sample.
- By scanning the wavelength of the incident light, a photoacoustic spectrum is obtained, which is related to the optical absorption spectrum. The band gap energy can then be determined from this spectrum.[8]

Visualizations

The following diagrams illustrate key concepts and workflows related to the band gap energy of **mercuric iodide**.









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